molecular formula C35H37NO6 B11102765 2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]

Cat. No.: B11102765
M. Wt: 567.7 g/mol
InChI Key: HXIPLUVXPTWXGG-UHFFFAOYSA-N
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Description

2-{[4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound with a unique structure that includes dimethylamino, methoxyphenyl, and dioxocyclohexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction routes, where primary amines are alkylated and reduced using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . These reactions are carried out under controlled conditions to ensure the selectivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher efficiency and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the overall yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like LiAlH4 or NaBH4.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of azo dyes and dithiocarbamates.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(DIMETHYLAMINO)PHENYL][4-(4-METHOXYPHENYL)-2,6-DIOXOCYCLOHEXYL]METHYL}-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse reactivity and potential applications. Its combination of dimethylamino, methoxyphenyl, and dioxocyclohexyl groups sets it apart from other similar compounds.

Properties

Molecular Formula

C35H37NO6

Molecular Weight

567.7 g/mol

IUPAC Name

2-[[4-(dimethylamino)phenyl]-[4-(4-methoxyphenyl)-2,6-dioxocyclohexyl]methyl]-5-(4-methoxyphenyl)cyclohexane-1,3-dione

InChI

InChI=1S/C35H37NO6/c1-36(2)26-11-5-23(6-12-26)33(34-29(37)17-24(18-30(34)38)21-7-13-27(41-3)14-8-21)35-31(39)19-25(20-32(35)40)22-9-15-28(42-4)16-10-22/h5-16,24-25,33-35H,17-20H2,1-4H3

InChI Key

HXIPLUVXPTWXGG-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(C2C(=O)CC(CC2=O)C3=CC=C(C=C3)OC)C4C(=O)CC(CC4=O)C5=CC=C(C=C5)OC

Origin of Product

United States

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